molecular formula C17H17NO3 B11238611 N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11238611
M. Wt: 283.32 g/mol
InChI Key: FKFNNBXLRHBXOG-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a chemical compound that belongs to the class of benzodioxepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzodioxepine ring system with a benzyl group and a carboxamide functional group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the following steps:

    Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using carboxylic acid derivatives and amines.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the benzodioxepine ring, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxepine ring system and the functional groups present in the compound allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other related compounds.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C17H17NO3/c19-17(18-12-13-5-2-1-3-6-13)14-7-8-15-16(11-14)21-10-4-9-20-15/h1-3,5-8,11H,4,9-10,12H2,(H,18,19)

InChI Key

FKFNNBXLRHBXOG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)OC1

Origin of Product

United States

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